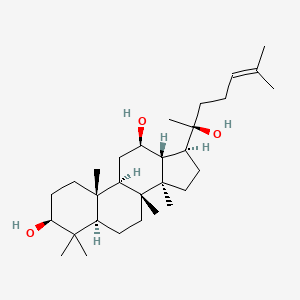

Lanost-24-ene-3,12,20-triol

描述

Origin and Significance within Ginsenoside Metabolism

(20S)-Protopanaxadiol is not typically found in raw ginseng in significant amounts. Instead, it is primarily formed through the metabolic transformation of protopanaxadiol-type ginsenosides (B1230088) by human intestinal bacteria. nih.govplos.orgjst.go.jp Ginsenosides, the major active components of ginseng, are classified into two main groups: protopanaxadiol (B1677965) (PPD) type and protopanaxatriol (B1242838) (PPT) type. mdpi.com The PPD-type ginsenosides, such as ginsenoside Rb1, Rb2, and Rc, undergo deglycosylation—the removal of sugar moieties—by intestinal microflora after oral ingestion. mdpi.comnih.govplos.org This bioconversion is a critical step, as the resulting aglycone, (20S)-Protopanaxadiol, exhibits greater biological activity and is more readily absorbed into the bloodstream. mdpi.comnih.govplos.org

Position as a Key Bioactive Metabolite of Protopanaxadiol-Type Ginsenosides

The transformation of PPD-type ginsenosides into (20S)-Protopanaxadiol is crucial for their pharmacological effects. While parent ginsenosides like Rb1 have shown some anticancer activity, their cellular uptake is limited, which restricts their in vivo bioavailability. nih.govplos.org In contrast, (20S)-Protopanaxadiol, being more lipophilic, can more easily cross biological membranes. mdpi.com This enhanced permeability and absorption contribute to its characterization as one of the most potent metabolites of ginsenosides. mdpi.comselleckchem.com Research indicates that the pharmacological activities of (20S)-PPD are often more potent than its precursor ginsenosides. spandidos-publications.comtandfonline.com

Overview of Preclinical Research Trajectories for (20S)-Protopanaxadiol

Preclinical research on (20S)-Protopanaxadiol has explored a multitude of therapeutic avenues, revealing its potential in various disease models. Key areas of investigation include its anti-cancer, neuroprotective, anti-inflammatory, and metabolic regulatory effects. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, protect neurons from damage, modulate inflammatory responses, and influence metabolic pathways. spandidos-publications.comnih.govspandidos-publications.comfrontiersin.orgmdpi.com These diverse pharmacological activities have established (20S)-PPD as a significant subject of interest for the development of novel therapeutic agents.

Structure

3D Structure

属性

CAS 编号 |

30636-90-9 |

|---|---|

分子式 |

C30H52O3 |

分子量 |

460.7 g/mol |

IUPAC 名称 |

(3S,8R,9S,10R,12R,13S,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-15-29(7,33)23-13-17-28(6)20-11-12-22-26(3,4)24(31)14-16-27(22,5)21(20)18-25(32)30(23,28)8/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23-,24+,25-,27-,28-,29+,30-/m1/s1 |

InChI 键 |

SOFRKDBOODGBCL-LNTRKWQZSA-N |

手性 SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@]1([C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C |

规范 SMILES |

CC(=CCCC(C)(C1CCC2(C1(C(CC3C2CCC4C3(CCC(C4(C)C)O)C)O)C)C)O)C |

同义词 |

20(S)-protopanaxadiol dammar-24-ene-3beta, 6alpha, 12beta, 20-tetrol, (20s)- protopanaxadiol protopanaxadiol, (3beta,12beta)-isome |

产品来源 |

United States |

Biosynthesis, Biotransformation, and Metabolic Pathways of 20s Protopanaxadiol

Kinetic Process Analysis in Animal Models

The kinetic profile of (20S)-Protopanaxadiol (PPD), a primary active metabolite of various ginsenosides (B1230088), has been extensively studied in animal models to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for evaluating its potential therapeutic applications.

Systematic investigations into the pharmacokinetics of PPD have been conducted in both rats and dogs, revealing important species-specific differences and metabolic pathways. Following intravenous administration, the kinetic process of PPD is best described by a three-compartment model in both species. frontiersin.org In contrast, after oral gavage, a two-compartment model provides a better fit, indicating simpler kinetics following absorption from the gastrointestinal tract. frontiersin.org

Studies in rats have demonstrated that the pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), exhibit a linear relationship with the administered dose, suggesting predictable kinetics within a certain dose range. frontiersin.org The oral bioavailability of PPD in rats has been reported to be approximately 28.5%, indicating that a significant portion of the orally administered compound is absorbed into the systemic circulation. frontiersin.org However, other studies have reported lower bioavailability values, ranging from 31.0% to 36.8%. plos.org This variability may be attributed to differences in experimental conditions and formulations.

In dogs, the average absolute bioavailability of PPD is lower than in rats, at approximately 11.0%. frontiersin.org Despite the lower bioavailability, the kinetic profile in dogs also shows a linear correlation with the dose. frontiersin.org The plasma protein binding of PPD is high in rats, with rates of 97.56% to 98.56% across different concentrations, suggesting that a large fraction of the compound is bound to plasma proteins in the bloodstream. frontiersin.org

The formulation of PPD can significantly impact its oral absorption and bioavailability. For instance, a self-nanoemulsifying drug delivery system (SNEDDS) formulation of PPD has been shown to significantly enhance its oral absorption in rats compared to a raw PPD suspension. mdpi.com This enhanced absorption is reflected in higher Cmax and AUC values. mdpi.com Similarly, PPD nanosuspensions have been found to improve oral bioavailability by increasing the dissolution rate of this poorly water-soluble compound. tandfonline.com

Metabolism studies in rats indicate that PPD undergoes extensive biotransformation. frontiersin.orgwestminster.ac.uk The primary metabolic pathways include monooxygenation, dioxygenation, and oxidative dehydrogenation, which are considered Phase I reactions. westminster.ac.uk Phase II metabolic pathways involve cysteine conjugation and glucuronidation. westminster.ac.uk The metabolites are primarily excreted through feces and urine, with evidence suggesting the presence of enterohepatic circulation. frontiersin.org When radiolabeled [3H]-PPD was administered to rats, the majority of the radioactivity was recovered in the bile, followed by feces and urine. frontiersin.org

Stereoselectivity also plays a crucial role in the pharmacokinetics of PPD metabolites. Studies on the ocotillol type epimers of PPD, namely the 24R-epimer and 24S-epimer, have revealed significant differences in their absorption and bioavailability in rats. plos.org The absolute bioavailability of the 24R-epimer was found to be approximately 14-fold higher than that of the 24S-epimer, highlighting the stereoselective nature of its absorption. plos.org

The following tables provide a summary of the key pharmacokinetic parameters of (20S)-Protopanaxadiol in rats and dogs from various studies.

Interactive Data Tables

Table 1: Pharmacokinetic Parameters of (20S)-Protopanaxadiol in Rats and Dogs

| Animal Model | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) |

| Rat | Intravenous | 17.5 | - | - | 1.89 ± 0.52 | 8.87 ± 2.45 |

| Rat | Oral | 17.5 | 0.61 ± 0.16 | 2.83 ± 0.75 | 4.88 ± 1.53 | 9.13 ± 2.61 |

| Rat | Oral | 35 | 1.36 ± 0.48 | 3.00 ± 0.89 | 10.9 ± 3.8 | 10.2 ± 3.1 |

| Rat | Oral | 70 | 2.57 ± 1.13 | 3.33 ± 0.82 | 21.3 ± 9.4 | 12.5 ± 4.6 |

| Dog | Intravenous | 5 | - | - | 1.35 ± 0.39 | 5.38 ± 1.47 |

| Dog | Oral | 5 | 0.19 ± 0.05 | 2.67 ± 0.58 | 1.33 ± 0.41 | 6.89 ± 2.03 |

| Dog | Oral | 10 | 0.35 ± 0.11 | 3.17 ± 0.75 | 2.87 ± 0.96 | 7.98 ± 2.54 |

| Dog | Oral | 20 | 0.68 ± 0.23 | 3.50 ± 0.84 | 5.92 ± 2.11 | 8.76 ± 2.89 |

| Data sourced from a comparative pharmacokinetic study. frontiersin.org |

Table 2: Influence of Formulation on Oral Pharmacokinetics of (20S)-Protopanaxadiol in Rats

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability (%) |

| Raw PPD Suspension | 10 | 0.45 ± 0.11 | 3.24 ± 0.87 | 100 |

| SNEDDS F9 | 10 | 0.87 ± 0.21 | 5.86 ± 1.54 | 181 |

| Data from a study on a self-nanoemulsifying drug delivery system (SNEDDS). mdpi.com |

Molecular and Cellular Mechanisms of Action of 20s Protopanaxadiol

Modulation of Apoptosis Pathways

(20S)-PPD has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple interconnected mechanisms. waocp.orgnih.govkoreascience.krnih.govresearchgate.netnih.gov This process is crucial for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Induction of Mitochondrial-Mediated Apoptosis

A primary mechanism by which (20S)-PPD triggers apoptosis is through the intrinsic, or mitochondrial-mediated, pathway. waocp.orgworldscientific.com This pathway is characterized by a series of events that compromise mitochondrial integrity, leading to the release of pro-apoptotic factors.

Key events in (20S)-PPD-induced mitochondrial-mediated apoptosis include:

Loss of Mitochondrial Membrane Potential: Treatment with (20S)-PPD leads to a dose-dependent decrease in the mitochondrial membrane potential in cancer cells. waocp.org This depolarization is a critical early event in the apoptotic cascade.

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm. worldscientific.com

Caspase Activation: Once in the cytoplasm, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. waocp.org Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. waocp.orgworldscientific.com

PARP Cleavage: Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP). waocp.orgworldscientific.comiiarjournals.org The cleavage of PARP is a hallmark of apoptosis.

Studies have demonstrated that the pro-apoptotic effects of (20S)-PPD can be attenuated by a pan-caspase inhibitor, confirming the caspase-dependent nature of this process. waocp.org

Regulation of Pro-apoptotic and Anti-apoptotic Proteins

The mitochondrial apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members. (20S)-PPD has been shown to modulate the expression of these proteins to favor apoptosis.

Upregulation of Pro-apoptotic Proteins: (20S)-PPD treatment leads to an increase in the expression of pro-apoptotic proteins such as Bax. waocp.orgiiarjournals.orgnih.govmdpi.com Bax can translocate to the mitochondria and promote the release of cytochrome c.

Downregulation of Anti-apoptotic Proteins: Conversely, (20S)-PPD has been observed to decrease the levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. nih.govnih.goviiarjournals.org By downregulating these survival proteins, (20S)-PPD shifts the cellular balance towards apoptosis.

Activation of Cleaved-Caspase-3: The culmination of these events is the activation of cleaved-caspase-3, a key executioner of apoptosis. nih.govmdpi.comspandidos-publications.com

Induction of Cell Cycle Inhibitors: Furthermore, (20S)-PPD has been shown to increase the expression of cell cycle inhibitors p21 and p27, which can also contribute to the apoptotic process. nih.gov

Table 1: Effect of (20S)-Protopanaxadiol on Apoptotic Proteins

| Protein | Effect | Cell Line | Reference |

|---|---|---|---|

| Bax | Upregulation | Glioblastoma, Prostate Cancer, Breast Cancer | waocp.orgiiarjournals.orgnih.govmdpi.com |

| Bcl-2 | Downregulation | Glioblastoma, Breast Cancer | waocp.orgiiarjournals.orgmdpi.com |

| Bcl-xL | Downregulation | Glioblastoma, Acute Myeloid Leukemia | nih.govnih.goviiarjournals.org |

| Mcl-1 | Downregulation | Acute Myeloid Leukemia | nih.govnih.gov |

| Cleaved-caspase-3 | Upregulation | PC12, Prostate Cancer | nih.govmdpi.comspandidos-publications.com |

| p21 | Upregulation | Prostate Cancer | nih.gov |

| p27 | Upregulation | Prostate Cancer | nih.gov |

Interference with Cell Cycle Progression

In addition to inducing apoptosis, (20S)-PPD can also inhibit cancer cell proliferation by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication.

Induction of Cell Cycle Arrest

Research has consistently shown that (20S)-PPD can induce cell cycle arrest, primarily in the G0/G1 phase. worldscientific.comspandidos-publications.comnih.gov This prevents cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. For instance, in MCF-7 breast cancer cells, treatment with (20S)-PPD led to a significant increase in the percentage of cells in the G0/G1 phase. mdpi.com Similarly, G0/G1 phase arrest has been observed in human hepatocellular carcinoma cells and human lung adenocarcinoma A549 cells. worldscientific.comspandidos-publications.com In some cell types, such as neural stem cells, PPD treatment has been shown to increase the proportion of cells in both the G0/G1 and G2/M phases. spandidos-publications.com

Downregulation of Cell Cycle Regulatory Proteins

The progression through the cell cycle is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). (20S)-PPD has been found to downregulate key regulatory proteins, thereby contributing to cell cycle arrest. A notable target is cyclin D1, a protein essential for the G1/S phase transition. iiarjournals.org Studies have demonstrated that (20S)-PPD treatment reduces the expression of cyclin D1 in glioblastoma cells and hepatocellular carcinoma cells. iiarjournals.orgnih.gov

Table 2: Effect of (20S)-Protopanaxadiol on Cell Cycle

| Effect | Phase | Cell Line | Reference |

|---|---|---|---|

| Cell Cycle Arrest | G0/G1 | MCF-7, SMMC7721, A549, Glioblastoma | worldscientific.comiiarjournals.orgspandidos-publications.commdpi.com |

| Downregulation of Cyclin D1 | - | Glioblastoma, Hepatocellular Carcinoma | iiarjournals.orgnih.gov |

Targeting Specific Signaling Pathways and Protein Networks

The anti-cancer effects of (20S)-PPD are also mediated by its ability to modulate various signaling pathways and protein networks that are often dysregulated in cancer.

One of the key pathways targeted by (20S)-PPD is the PI3K/Akt/mTOR pathway . nih.govworldscientific.commdpi.com This pathway plays a crucial role in cell growth, proliferation, and survival. (20S)-PPD has been shown to inhibit this pathway, leading to downstream effects such as apoptosis and cell cycle arrest. worldscientific.commdpi.com For example, in human lung adenocarcinoma A549 cells, (20S)-PPD triggered the downregulation of phosphorylated Akt and glycogen (B147801) synthase kinase 3β (GSK3β). worldscientific.com

Another important target is the epidermal growth factor receptor (EGFR) signaling pathway . nih.gov (20S)-PPD has been identified as an EGFR tyrosine kinase inhibitor. nih.gov By binding to EGFR, it disrupts the EGFR/MAPK signaling cascade, which is involved in cell proliferation and survival. nih.gov

Furthermore, (20S)-PPD has been shown to inhibit the NF-κB, JNK, and MAPK/ERK signaling pathways in colon cancer cells. spandidos-publications.com It can also modulate the expression of various other proteins involved in cancer progression.

In acute myeloid leukemia (AML) cells, (20S)-PPD has been found to activate the PERK/ATF4/CHOP pathway , which is involved in the unfolded protein response and can lead to apoptosis. nih.gov

Table 3: Signaling Pathways Targeted by (20S)-Protopanaxadiol

| Signaling Pathway | Effect | Cell Line | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | Inhibition | MCF-7, A549, AML | nih.govworldscientific.commdpi.com |

| EGFR/MAPK | Inhibition | A549 | nih.gov |

| NF-κB | Inhibition | HCT116 | spandidos-publications.com |

| JNK | Inhibition | HCT116 | spandidos-publications.com |

| MAPK/ERK | Inhibition | HCT116 | spandidos-publications.com |

| PERK/ATF4/CHOP | Activation | AML | nih.gov |

PI3K/AKT/mTOR Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (AKT)/Mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. (20S)-Protopanaxadiol has been shown to exert inhibitory effects on this pathway in various cancer cell lines.

In human breast cancer MCF-7 cells, treatment with (20S)-PPD led to the downregulation of key protein expression in the PI3K/AKT/mTOR pathway. nih.gov Specifically, it was observed that high concentrations of (20S)-PPD (30–60 μM) inhibited the pathway. mdpi.com This treatment resulted in an upregulation of phosphorylated-Phosphatase and tensin homolog (p-PTEN) expression, a known tumor suppressor that antagonizes the PI3K/AKT pathway. nih.gov Consequently, the expression levels of PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) were decreased. researchgate.net This inhibition was further confirmed in a MCF-7 xenograft model, where tumor growth inhibition by (20S)-PPD was associated with the suppression of the PI3K/AKT/mTOR signal pathway. nih.gov

Further studies have shown that the overexpression of mTOR can diminish the apoptotic effects of (20S)-PPD, while mTOR knockdown can enhance them, confirming that mTOR is a key target. nih.gov The inhibition of this pathway by (20S)-PPD also affects downstream targets, including Murine Double Minute 2 (MDM2) and Nuclear Factor-κB (NF-κB), where the phosphorylated forms of these proteins were reduced following treatment. researchgate.net Similar inhibitory effects on the PI3K/AKT/mTOR pathway have been observed in acute myeloid leukemia (AML) cells, contributing to the compound's pro-apoptotic activity. researchgate.netnih.gov

| Cell Line | Key Findings | Impact on Pathway | Reference |

| MCF-7 (Breast Cancer) | Upregulates p-PTEN; downregulates PI3K, p-AKT, p-mTOR. | Inhibition | researchgate.net, nih.gov |

| MCF-7 Xenograft | Reduced tumor volume associated with pathway inhibition. | Inhibition | nih.gov |

| AML (Acute Myeloid Leukemia) | Inhibits PI3K/AKT/mTOR pathway, inducing apoptosis. | Inhibition | researchgate.net, nih.gov |

| TNBC (Triple-Negative Breast Cancer) | Decreased expression of PI3K, p-AKT, and p-mTOR. | Inhibition | researchgate.net |

AMPK/JNK Signaling Pathway Activation and mTOR Attenuation

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, which, when activated, often acts as a tumor suppressor by inhibiting anabolic pathways like mTOR signaling. oncotarget.com (20S)-PPD and its glycoside metabolite, 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (also known as GPD or Compound K), have been identified as activators of the AMPK pathway.

In human melanoma cells, GPD was found to induce autophagy and apoptosis by activating AMPK and subsequently attenuating the phosphorylation of mTOR. plos.orgnih.gov Activated AMPK can phosphorylate and activate the Tuberous Sclerosis Complex 2 (TSC2), a major inhibitor of mTOR, providing a direct mechanism for mTOR attenuation. oncotarget.complos.org

Simultaneously, GPD treatment activates c-Jun N-terminal kinase (JNK). plos.orgnih.gov The activation of JNK can promote autophagy by phosphorylating the anti-apoptotic protein Bcl-2, causing it to dissociate from Beclin-1. plos.org Freed Beclin-1 is then able to initiate the formation of autophagosomes. plos.org This dual activation of AMPK and JNK signaling pathways converges to suppress melanoma cell growth by inducing both autophagic cell death and apoptosis. plos.orgnih.gov The activation of AMPK by (20S)-PPD's metabolite has also been shown to suppress UV-induced MMP-1 expression by inhibiting mTOR. dovepress.com

| Cell Line/Model | Compound | Key Findings | Impact on Pathway | Reference |

| Human Melanoma Cells | GPD (Compound K) | Increased phosphorylation of AMPK and JNK; attenuation of mTOR phosphorylation. | Activation (AMPK/JNK), Attenuation (mTOR) | plos.org, nih.gov |

| Human Dermal Fibroblasts | GPD (Compound K) | Suppressed UV-induced MMP-1 expression via AMPK-mediated mTOR inhibition. | Activation (AMPK), Inhibition (mTOR) | dovepress.com |

| Human Colon Cancer Cells | Compound K | Induced autophagy via JNK activation. | Activation (JNK) | koreascience.kr |

PERK/ATF4/CHOP Pathway Activation

The PERK/ATF4/CHOP pathway is a major branch of the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.gov Prolonged ER stress can shift the UPR from a pro-survival to a pro-apoptotic response, often mediated by the transcription factor C/EBP homologous protein (CHOP). spandidos-publications.com

(20S)-Protopanaxadiol has been shown to induce ER stress and subsequent apoptosis through this pathway. In human hepatocarcinoma HepG2 cells, (20S)-PPD treatment led to massive cytoplasmic vacuolization and dramatic changes in ER morphology. nih.gov This was accompanied by the activation of the UPR, evidenced by the phosphorylation of PERK and its downstream target, eukaryotic initiation factor 2α (eIF2α). nih.gov This phosphorylation event leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates the expression of the pro-apoptotic factor CHOP. nih.gov

Similar mechanisms have been observed in other cancer types. In acute myeloid leukemia (AML) cells, (20S)-PPD induces apoptosis by activating the PERK/ATF4/CHOP pathway. researchgate.netresearchgate.net In human colon cancer cells, a metabolite of (20S)-PPD also induced ER stress, leading to the phosphorylation of PERK and eIF-2α, and ultimately increasing the expression of CHOP. spandidos-publications.com The critical role of CHOP in this process was demonstrated by the fact that siRNA-mediated suppression of CHOP expression attenuated the apoptosis induced by the compound. spandidos-publications.com

| Cell Line | Key Findings | Impact on Pathway | Reference |

| HepG2 (Hepatocarcinoma) | Phosphorylation of PERK and eIF2α; upregulation of ER stress-associated proteins. | Activation | nih.gov |

| AML (Acute Myeloid Leukemia) | Induces apoptosis through the PERK/ATF4/CHOP pathway. | Activation | researchgate.net, researchgate.net |

| HT-29 (Colon Cancer) | Phosphorylation of PERK and eIF-2α; upregulation of CHOP. Suppression of CHOP attenuated apoptosis. | Activation | spandidos-publications.com |

| HUVEC (Endothelial Cells) | Induces apoptosis by activating the PERK‐eIF2alpha‐ATF4 signaling pathway. | Activation | dntb.gov.ua |

MAPK/ERK and JNK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) cascades, are crucial in regulating cellular responses to a wide array of stimuli. nih.gov (20S)-Protopanaxadiol modulates these pathways, often in a manner that inhibits cell proliferation and survival.

In human colon cancer HCT116 cells, pathway-specific reporter assays revealed that (20S)-PPD effectively suppressed the activity of both the JNK and MAPK/ERK signaling pathways. spandidos-publications.comresearchgate.net This suggests that the anticancer activity of (20S)-PPD in colon cancer may be mediated, at least in part, through the inhibition of these key pathways. spandidos-publications.com

In the context of inflammatory osteolysis, (20S)-PPD was found to inhibit RANKL-mediated osteoclastogenesis by suppressing MAPK signaling pathways. researchgate.netnih.gov Treatment of RAW264.7 cells with (20S)-PPD inhibited the RANKL-induced phosphorylation of p38, ERK1/2, and JNK1/2. researchgate.net The suppression of these MAPK cascades is a key mechanism by which (20S)-PPD prevents excessive bone resorption. researchgate.netnih.gov In triple-negative breast cancer cells, (20S)-PPD has also been shown to decrease the levels of ERK1/2, JNK, and p38. nih.gov

Conversely, in certain contexts, activation of these pathways is observed. In human keratinocytes, a metabolite of (20S)-PPD was shown to enhance hyaluronic acid production through the activation of ERK and Akt. spandidos-publications.com

| Cell/Tissue Type | Key Findings | Impact on Pathway | Reference |

| HCT116 (Colon Cancer) | Suppressed relative reporter activities for MAPK/JNK and MAPK/ERK pathways. | Inhibition | spandidos-publications.com, researchgate.net |

| RAW264.7 (Macrophage) | Inhibited RANKL-induced phosphorylation of p38, ERK1/2, and JNK1/2. | Inhibition | researchgate.net |

| Titanium Particle-Induced Osteolysis Model | Suppression of MAPK signaling pathways mediated the inhibitory effects on osteoclastogenesis. | Inhibition | researchgate.net, nih.gov |

| MDA-MB-231 (Triple Negative Breast Cancer) | Decreased levels of ERK1/2, JNK, and p38. | Inhibition | nih.gov |

| Human Keratinocytes | Metabolite induced phosphorylation of ERK. | Activation | spandidos-publications.com |

NF-κB Pathway Suppression

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation, and its aberrant activation is linked to the pathogenesis of various inflammatory diseases and cancers. spandidos-publications.com (20S)-Protopanaxadiol has demonstrated potent suppressive effects on this pathway.

In studies of inflammatory osteolysis, (20S)-PPD was shown to inhibit osteoclast formation and function by impairing RANKL-induced activation of the NF-κB pathway. researchgate.netnih.gov Mechanistically, (20S)-PPD treatment suppressed the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net This inhibition prevents the translocation of the active NF-κB p65 subunit to the nucleus. spandidos-publications.com Furthermore, (20S)-PPD was found to suppress the phosphorylation of TAK1, an upstream kinase that can activate both the MAPK and NF-κB pathways, providing a potential explanation for the dual inhibition observed. nih.gov

In colon cancer cells, (20S)-PPD effectively inhibited NF-κB reporter activity. spandidos-publications.comresearchgate.net Its metabolite, known as M1 or Compound K, was also effective in suppressing TNF-α-induced activation of NF-κB in colon carcinoma cells, which in turn suppressed the expression of the metastasis-related gene matrix metalloprotease-9 (MMP-9). spandidos-publications.com

| Cell/Tissue Type | Key Findings | Impact on Pathway | Reference |

| RAW264.7 (Macrophage) | Inhibited RANKL-induced phosphorylation of IκBα and TAK1. | Suppression | researchgate.net, nih.gov |

| Titanium Particle-Induced Osteolysis Model | Suppression of NF-κB signaling mediated inhibitory effects. | Suppression | nih.gov, nih.gov |

| HCT116 (Colon Cancer) | Significantly inhibited NF-κB reporter activity. | Suppression | spandidos-publications.com, researchgate.net |

| Colon 26 (Carcinoma) | Metabolite M1 suppressed TNF-α-induced NF-κB activation and MMP-9 expression. | Suppression | spandidos-publications.com |

SIRT1/PGC-1α Signaling Pathway Modulation

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. It often acts in concert with the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) to regulate mitochondrial biogenesis and function. dovepress.com

(20S)-Protopanaxadiol has been shown to exert neuroprotective and antidepressant-like effects by modulating the SIRT1/PGC-1α signaling pathway. researchgate.net In a study using a depressive model, (20S)-PPD was found to attenuate mitochondrial dysfunction and apoptosis. researchgate.net The mechanism involves the upregulation of SIRT1 and PGC-1α expression. rsc.org The importance of SIRT1 in this process was highlighted by experiments where the use of a SIRT1 inhibitor, EX-527, reversed the protective effects of (20S)-PPD on cell viability and mitochondrial function. researchgate.net

The activation of this pathway by ginsenoside metabolites, including the (20S)-PPD precursor Compound K, is also linked to skin health. One study noted that a (20S)-PPD metabolite mitigates UV-induced damage in human dermal fibroblasts by activating the LKB1-AMPK pathway, which can be positively regulated by SIRT1. dovepress.com Ginsenosides (B1230088), in general, are recognized as SIRT1 activators, offering therapeutic potential against oxidative stress and inflammation. dovepress.com

| Cell/Model Type | Key Findings | Impact on Pathway | Reference |

| Depressive Model (In Vitro/In Vivo) | Attenuated mitochondrial dysfunction via the SIRT1/PGC-1α signaling pathway. | Modulation/Activation | researchgate.net, rsc.org |

| HT22 (Neuronal Cells) | Protective effects were reversed by the SIRT1 inhibitor EX-527. | Modulation/Activation | researchgate.net |

| Human Dermal Fibroblasts (HDFs) | Metabolite mitigates UV damage through pathways involving AMPK, which is upstream of PGC-1α and can be activated by SIRT1. | Modulation | dovepress.com |

Wnt/β-catenin, MDM2, and STAT3 Signaling Pathway Interactions

(20S)-Protopanaxadiol interacts with several other critical signaling pathways, including Wnt/β-catenin, and pathways involving the proteins MDM2 and STAT3.

Wnt/β-catenin: The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its abnormal activation is linked to diseases like liver fibrosis. nih.gov (20S)-PPD has been shown to suppress hepatic stellate cell (HSC) activation, a key event in liver fibrosis, by inactivating the Wnt/β-catenin pathway. nih.gov It achieves this by promoting the demethylation and subsequent expression of Wnt inhibitory factor 1 (WIF1), a natural inhibitor of the pathway. nih.gov This leads to an increase in the phosphorylation of β-catenin, targeting it for degradation and preventing its nuclear translocation and activity. nih.gov

MDM2: Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor. In MCF-7 breast cancer cells, the inhibition of the PI3K/AKT/mTOR pathway by (20S)-PPD led to a downstream reduction in the phosphorylation of MDM2 at serine 166. researchgate.net Since phosphorylation by AKT stabilizes MDM2, this inhibition likely contributes to p53-mediated cellular responses.

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell proliferation and survival. Research has suggested that (20S)-PPD can inhibit the Warburg effect, a hallmark of cancer metabolism, through the STAT3/HK2 pathway. scispace.com Other ginsenoside derivatives have also been noted to interact with STAT3 signaling. frontiersin.org

| Pathway/Protein | Cell/Model Type | Key Findings | Impact on Pathway | Reference |

| Wnt/β-catenin | Hepatic Stellate Cells (HSCs) | Induced WIF1 expression, increased β-catenin phosphorylation, and blocked its nuclear activity. | Inactivation | nih.gov |

| MDM2 | MCF-7 (Breast Cancer) | Decreased phosphorylation of MDM2 (Ser166) downstream of AKT inhibition. | Inhibition | researchgate.net |

| STAT3 | Cancer Models | Implicated in inhibiting the Warburg effect via the STAT3/HK2 pathway. | Inhibition | scispace.com |

Regulation of c-Myc Protein and mRNA Levels

(20S)-Protopanaxadiol (PPD) has been shown to effectively reduce both c-Myc protein and mRNA levels in acute myeloid leukemia (AML) cells. nih.gov This reduction is primarily achieved by decreasing the stability of c-Myc mRNA, as PPD significantly accelerates its degradation rate. nih.gov However, the stability of the c-Myc protein itself does not appear to be affected by PPD. nih.gov The combination of PPD with the BCL-2 inhibitor ABT-199 has been observed to significantly enhance the reduction of c-Myc protein and mRNA levels in both AML and cytarabine-resistant AML cells. nih.gov This suggests a potential synergistic effect in overcoming drug resistance where c-Myc is overexpressed. nih.gov

Interaction with Nuclear Receptors and Transcription Factors

(20S)-Protopanaxadiol has demonstrated a significant ability to downregulate the expression and activity of the androgen receptor (AR), including both the full-length AR (AR-FL) and its constitutively active splice variants (AR-Vs) that lack the ligand-binding domain. nih.govplos.orgaacrjournals.org This effect is observed in prostate cancer cells and is attributed to a dual mechanism: the induction of proteasome-mediated degradation of the AR protein and the inhibition of AR gene transcription. nih.govplos.org The downregulation of AR occurs in an androgen-independent manner, leading to the suppression of ligand-independent AR transactivation. plos.org In vivo studies using a castration-resistant prostate cancer xenograft model have confirmed that PPD treatment leads to a decrease in AR levels within the tumors. plos.org In silico docking studies further suggest that PPD may bind to and inhibit the N-terminal domain (NTD) or the DNA-binding domain (DBD) of the AR. oncotarget.com

Table 1: Effects of (20S)-Protopanaxadiol on Androgen Receptor

| Effect | Mechanism | Significance | References |

| Downregulation of AR-FL and AR-Vs expression | Proteasome-mediated degradation and transcriptional inhibition | Overcomes resistance mediated by AR splice variants | nih.govplos.orgaacrjournals.org |

| Suppression of ligand-independent AR transactivation | Androgen-independent action | Effective in castration-resistant prostate cancer | plos.org |

| Inhibition of AR N-terminal domain | Potential direct binding and inhibition | Novel mechanism for AR targeting | oncotarget.com |

(20S)-Protopanaxadiol has been identified as an agonist of the human estrogen receptor alpha (hERα). nih.govnih.gov In vitro studies have demonstrated that PPD can directly bind to the ligand-binding domain (LBD) of hERα with moderate affinity. nih.govnih.gov This binding interaction leads to the activation of the receptor, as confirmed by reporter gene assays in MCF-7 cells. nih.govnih.gov Molecular docking simulations suggest that PPD adopts an agonist conformation within the hydrophobic ligand-binding pocket of hERα. nih.govnih.gov Transcriptome profiling of MCF-7 cells treated with PPD showed similarities to that of 17β-estradiol (E2), further supporting its ERα agonist activity. researchgate.net

Table 2: Interaction of (20S)-Protopanaxadiol with Estrogen Receptor Alpha

| Interaction | Method of Observation | Result | References |

| Binding to hERα-LBD | Fluorescence polarization assay | Moderate binding affinity | nih.govnih.gov |

| Activation of hERα | Dual luciferase reporter gene assay | Agonistic activity | nih.govnih.gov |

| Conformation in LBD | Molecular docking | Agonist conformation | nih.govnih.gov |

| Gene Expression Profile | Transcriptome analysis | Similar to 17β-estradiol | researchgate.net |

(20S)-Protopanaxadiol has been shown to suppress the activity of activator protein-1 (AP-1), a key transcription factor involved in the expression of matrix metalloproteinase-1 (MMP-1). tegocell.comnih.gov In human keratinocytes exposed to solar UV radiation, PPD dose-dependently inhibits the transactivation of AP-1. tegocell.com This suppression of AP-1 activity is a crucial mechanism by which PPD downregulates the transcription of MMP-1. tegocell.comnih.gov The inhibitory effect on AP-1 is mediated through the suppression of upstream signaling pathways, specifically the MEK1/2-ERK1/2-p90RSK and MEK3/6-p38 pathways. tegocell.com Another ginsenoside metabolite, Compound K, which is structurally related to PPD, also inhibits AP-1 transcriptional activities. spandidos-publications.com

Influence on Drug Transporters and Resistance Mechanisms

(20S)-Protopanaxadiol is a potent inhibitor of P-glycoprotein (P-gp), a major drug transporter responsible for multidrug resistance (MDR) in cancer cells. nih.govthieme-connect.comselleckchem.com Studies have shown that PPD can inhibit P-gp activity as effectively as the known P-gp inhibitor verapamil (B1683045). nih.govthieme-connect.com Interestingly, PPD itself does not appear to be a substrate for P-gp, as it exhibits similar cytotoxicity in both MDR and non-MDR cancer cells. nih.govthieme-connect.com The inhibition of P-gp by PPD is reversible, with P-gp activity being quickly restored after the removal of the compound. nih.govthieme-connect.com The mechanism of inhibition appears to differ from that of verapamil, as PPD does not affect the ATPase activity of P-gp. nih.govthieme-connect.com The chemosensitizing activity of PPD analogues has also been demonstrated, where they significantly sensitize P-gp overexpressing MDR cells to conventional anticancer drugs. nih.gov

Table 3: (20S)-Protopanaxadiol as a P-glycoprotein Inhibitor

| Characteristic | Observation | Implication | References |

| Potency | As potent as verapamil in inhibiting P-gp | Effective reversal of P-gp mediated drug efflux | nih.govthieme-connect.com |

| Substrate Status | Not a substrate of P-gp | Low likelihood of being actively transported out of the cell by P-gp | nih.govthieme-connect.com |

| Reversibility | Highly reversible inhibition | P-gp function can be restored upon removal | nih.govthieme-connect.com |

| Mechanism | Does not affect P-gp ATPase activity | Different mechanism of action compared to verapamil | nih.govthieme-connect.com |

Impact on Cytochrome P450 Enzymes

(20S)-Protopanaxadiol (PPD), a primary metabolite of ginsenosides, demonstrates significant interactions with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of substances. nih.gov Research has shown that PPD can inhibit the activity of specific CYP enzymes, indicating a potential for pharmacokinetic interactions when co-administered with other drugs.

In studies utilizing human liver microsomes, PPD exhibited a strong inhibitory effect on CYP3A4 and a moderate inhibitory effect on CYP2B6. nih.gov Similar inhibitory actions were observed in mouse liver microsomes against the corresponding enzymes, Cyp3a and Cyp2b. nih.gov The clinical relevance of this inhibition is highlighted by in vivo studies in mice, where the co-administration of PPD with substrates of these enzymes led to significant changes in drug exposure. For instance, the systemic exposure to buspirone (B1668070) (a CYP3A substrate) and bupropion (B1668061) (a CYP2B substrate) was markedly increased. nih.gov Furthermore, the metabolism of felodipine, a drug primarily metabolized by Cyp3a, was also altered by PPD treatment in mice. nih.gov

The primary enzymes responsible for the metabolism of PPD itself have also been identified. In both human liver and intestinal microsomes, CYP3A isoforms are the predominant enzymes involved in the monohydroxylation of PPD. researchgate.net Specifically, recombinant CYP3A4 showed the highest metabolic activity towards PPD, followed by CYP3A5. researchgate.net This indicates that the same enzyme family that PPD inhibits is also responsible for its breakdown.

In the context of ginsenoside biosynthesis in Panax ginseng, specific cytochrome P450 enzymes are responsible for the creation of protopanaxadiol (B1677965). The enzyme protopanaxadiol synthase (CYP716A47) catalyzes the hydroxylation of dammarenediol-II to form (20S)-protopanaxadiol. ebi.ac.ukoup.com Subsequently, another CYP enzyme, protopanaxadiol 6-hydroxylase (CYP716A53v2), can further hydroxylate protopanaxadiol to produce protopanaxatriol (B1242838). oup.comexpasy.org

Table 1: Inhibitory Effects of (20S)-Protopanaxadiol on Cytochrome P450 Enzymes

| Enzyme | Level of Inhibition in Human Liver Microsomes | Corresponding Mouse Enzyme |

|---|---|---|

| CYP3A4 | Strong | Cyp3a |

| CYP2B6 | Moderate | Cyp2b |

Table 2: Cytochrome P450 Enzymes Involved in (20S)-Protopanaxadiol Metabolism and Synthesis

| Enzyme | Role | Organism/System |

|---|---|---|

| CYP3A4 | Major enzyme in PPD monohydroxylation | Human Liver & Intestinal Microsomes |

| CYP3A5 | Minor enzyme in PPD monohydroxylation | Human Liver & Intestinal Microsomes |

| CYP716A47 (Protopanaxadiol synthase) | Catalyzes formation of PPD from dammarenediol-II | Panax ginseng |

| CYP716A53v2 (Protopanaxadiol 6-hydroxylase) | Catalyzes formation of protopanaxatriol from PPD | Panax ginseng |

Effects on Mitochondrial Dynamics and Function

(20S)-Protopanaxadiol exerts significant protective effects on mitochondria, the cellular organelles responsible for energy production and regulation of cell death pathways. Its mechanisms involve the preservation of mitochondrial integrity and function in the face of cellular stress.

Attenuation of DRP1-mediated Mitochondrial Dysfunction

Research has demonstrated that (20S)-Protopanaxadiol can alleviate mitochondrial dysfunction by modulating the activity of Dynamin-related protein 1 (DRP1). researchgate.netnih.gov DRP1 is a key protein involved in mitochondrial fission, the process by which mitochondria divide. Excessive DRP1-mediated fission can lead to mitochondrial fragmentation and dysfunction, a hallmark of cellular stress and a contributor to apoptosis (programmed cell death).

In models of neuronal damage and depression, (20S)-Protopanaxadiol has been shown to counteract the detrimental effects of DRP1. nih.govresearchgate.net It is suggested that PPD may exert these neuroprotective and antidepressant effects by attenuating DRP1-mediated mitochondrial dysfunction. nih.govdntb.gov.ua This protective effect appears to be linked to the SIRT1/PGC-1α signaling pathway. By activating this pathway, PPD can alleviate mitochondrial dysfunction and promote the clearance of damaged mitochondria. nih.gov When SIRT1 expression is inhibited, the protective effects of PPD on mitochondria are significantly weakened, and DRP1-mediated mitochondrial division is reduced. nih.govresearchgate.net

Modulation of Mitochondrial Reactive Oxygen Species (ROS)

(20S)-Protopanaxadiol has been shown to effectively modulate the levels of mitochondrial reactive oxygen species (ROS), which are harmful byproducts of mitochondrial respiration. nih.govspandidos-publications.com An overproduction of ROS can lead to oxidative stress, damaging cellular components, including the mitochondria themselves, and triggering apoptotic pathways.

In studies involving glutamate-induced excitotoxicity in PC12 cells, PPD demonstrated significant antioxidant effects. nih.govspandidos-publications.comspandidos-publications.com It was found to scavenge both mitochondrial and cytosolic ROS, thereby protecting the cells from oxidative damage. nih.govspandidos-publications.com This reduction in ROS accumulation contributes to the preservation of mitochondrial function. researchgate.net Furthermore, in corticosterone-induced cellular models of depression, PPD was shown to ameliorate the increase in mitochondrial ROS. nih.govresearchgate.net By mitigating the production of these damaging molecules, PPD helps to maintain mitochondrial homeostasis and cell viability. spandidos-publications.com

Table 3: Effects of (20S)-Protopanaxadiol on Mitochondrial Function

| Mitochondrial Parameter | Effect of (20S)-Protopanaxadiol |

|---|---|

| DRP1-mediated fission | Attenuates |

| Mitochondrial ROS | Reduces/Scavenges |

| Mitochondrial Membrane Potential | Preserves/Restores |

| Mitochondrial Morphology | Inhibits detrimental changes |

Preclinical Pharmacological Activities and Therapeutic Potential of 20s Protopanaxadiol

Anticancer Activity in In Vitro and In Vivo Models

(20S)-Protopanaxadiol has demonstrated notable anticancer effects across a spectrum of preclinical models, targeting various malignancies through multiple mechanisms of action.

In vitro studies have consistently shown the cytotoxic and anti-proliferative effects of (20S)-PPD against a wide array of human cancer cell lines.

Melanoma: The metabolite of ginsenoside Rb1, 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (GPD), has been shown to inhibit the proliferation of melanoma cells in a dose-dependent manner. nih.govacs.org

Acute Myeloid Leukemia (AML): (20S)-PPD effectively inhibits proliferation and induces apoptosis in AML cells, including patient-derived samples and cytarabine-resistant AML cells. researchgate.netnih.gov

Prostate Cancer: Studies have identified (20S)-PPD as a potent agent against prostate cancer cells. jst.go.jp

Lung Adenocarcinoma: (20S)-PPD exhibits potent antiproliferative activity against human lung adenocarcinoma A549 cells by inducing apoptosis. mdpi.comresearchgate.net It has also shown inhibitory effects on NCI-H1299 non-small cell lung cancer cells. proquest.comselleckchem.com

Breast Cancer: The compound dose-dependently inhibits cell proliferation in human breast cancer MCF-7 cells, with an IC50 value of 33.3 μM at 24 hours. nih.gov

Liver Cancer: (20S)-PPD has been reported to have anti-tumor effects on hepatocellular carcinoma.

Colon Cancer: PPD has demonstrated anti-proliferative effects on HCT116 human colorectal cancer cells. nih.gov Another metabolite, 20-O-β-d-glucopyranosyl-20(S)-protopanaxadiol, has also been shown to cause apoptosis in colon cancer cells.

Endometrial Cancer: (20S)-PPD inhibits the proliferation of human endometrial cancer HEC-1A cells in a dose-dependent manner, with an IC50 value of 3.5 μM at 24 hours. nih.gov

| Cancer Type | Cell Line | Observed Effects | IC50 Value |

|---|---|---|---|

| Melanoma | SK-MEL-28 | Inhibition of proliferation, induction of autophagy and apoptosis nih.govacs.org | Not Specified |

| Acute Myeloid Leukemia | AML cells (including patient samples) | Inhibition of proliferation, induction of apoptosis researchgate.netnih.gov | Not Specified |

| Lung Adenocarcinoma | A549 | Antiproliferative activity, induction of apoptosis mdpi.comresearchgate.net | Not Specified |

| Breast Cancer | MCF-7 | Inhibition of cell proliferation, induction of apoptosis nih.gov | 33.3 μM at 24h |

| Colon Cancer | HCT116 | Inhibition of proliferation, induction of cell cycle arrest nih.gov | Not Specified |

| Endometrial Cancer | HEC-1A | Inhibition of cell proliferation, induction of apoptosis nih.gov | 3.5 μM at 24h |

The in vitro anticancer effects of (20S)-PPD have been substantiated by in vivo studies using xenograft animal models.

In a human colon cancer xenograft model using HCT116 cells, intraperitoneal administration of PPD was shown to significantly inhibit tumor growth. nih.gov

Subcutaneous injection of (20S)-PPD in mice bearing HEC-1A endometrial cancer cell xenografts resulted in tumor growth inhibition. nih.gov

In a mouse model with CT-26 allografts, 20-O-β-d-glucopyranosyl-20(S)-protopanaxadiol significantly suppressed tumor growth, volume, and weight.

The combination of (20S)-PPD and calcitriol (B1668218) significantly inhibited tumor growth in an androgen-independent C4-2 xenograft castration-resistant prostate cancer mouse model.

(20S)-PPD has also been shown to inhibit human non-small cell lung cancer xenograft growth in nude mice.

| Cancer Type | Xenograft Model | Key Findings |

|---|---|---|

| Colon Cancer | HCT116 cells in athymic nude mice | Significant inhibition of xenograft tumor growth nih.gov |

| Endometrial Cancer | HEC-1A cells in athymic mice | Inhibition of tumor growth nih.gov |

| Colon Cancer | CT-26 allografts in mice | Significant suppression of tumor growth, volume, and weight |

| Prostate Cancer (Castration-Resistant) | C4-2 cells in nude mice | Significant inhibition of tumor growth in combination with calcitriol |

| Non-Small Cell Lung Cancer | Human NSCLC cells in nude mice | Inhibition of xenograft growth |

(20S)-PPD exerts its anticancer effects by modulating key cellular processes involved in tumor progression.

Proliferation: PPD has been shown to inhibit the proliferation of various cancer cell lines, including human fibrosarcoma HT1080 cells, and induces cell cycle arrest, often in the G1/S or G0/G1 phase. nih.gov

Migration and Invasion: The compound has been found to significantly decline the invasive capacity of HT1080 cells. In ovarian cancer SKOV3 cells, 20(S)-protopanaxadiol saponins (B1172615) inhibited cell migration. Furthermore, in hepatocellular carcinoma cells cultured in a fasting-mimicking medium, (20S)-PPD decreased cell invasion and migration by down-regulating the expression of matrix metalloproteinase (MMP)-2 and MMP-9.

(20S)-PPD has demonstrated the ability to enhance the efficacy of other anticancer agents.

ABT-199 (Venetoclax): In acute myeloid leukemia cells, combining (20S)-PPD with the BCL-2 inhibitor ABT-199 (venetoclax) significantly enhances pro-apoptotic effects. researchgate.net

1,25-dihydroxyvitamin D3 (Calcitriol): In a castration-resistant prostate cancer model, the combination of (20S)-PPD and 1,25-dihydroxyvitamin D3 (calcitriol) resulted in significant inhibition of tumor growth.

Dietary interventions such as fasting have been shown to potentiate the anticancer effects of (20S)-PPD.

In a study on hepatocellular carcinoma, fasting-mimicking conditions in vitro increased the anti-proliferation effect of (20S)-PPD, leading to increased apoptosis and necrosis, and cell cycle arrest in the G0-G1 phase. In vivo, intermittent fasting enhanced the tumor growth inhibition of (20S)-PPD in H22 tumor-bearing mice without notable side effects.

Neuropharmacological Effects

Beyond its anticancer properties, (20S)-Protopanaxadiol exhibits a range of neuropharmacological activities, suggesting its potential in the context of neurological disorders.

Neuroprotection: (20S)-PPD has demonstrated neuroprotective effects against glutamate-induced excitotoxicity in PC12 cells. nih.govnih.gov It is believed to function as a neurotrophic agent by ameliorating sensory deficits caused by excitotoxicity through its antioxidant effects and enhancement of mitochondrial function. nih.govnih.gov The compound suppresses apoptosis, inhibits nuclear condensation, and scavenges reactive oxygen species (ROS). nih.gov

Neural Stem Cells: (20S)-PPD has been found to promote the transition of neural stem cells (NSCs) from a state of proliferation to differentiation by inducing autophagy and cell cycle arrest. It also promotes the migration, proliferation, and differentiation of NSCs by targeting GSK-3β in the Wnt/GSK-3β/β-catenin pathway. mdpi.com

Antidepressant-like Effects: Studies have shown that (20S)-PPD can penetrate the blood-brain barrier and may exert antidepressant-like effects. nih.gov It has been shown to ameliorate depressive symptoms and hippocampal neuronal damage in mice. One proposed mechanism involves the modulation of the SIRT1/PGC-1α signaling pathway to attenuate mitochondrial dysfunction and apoptosis. researchgate.net Another study suggests that its antidepressant effects are mediated by activating the plasticity-related CREB–BDNF signaling pathway. nih.gov

Anxiolytic-like Effects: In studies with immobilized mice, (20S)-PPD exhibited anxiolytic effects, which may be mediated via γ-aminobutyrateA (GABAA) receptors. nih.gov

Cognitive Function: Research suggests that (20S)-PPD may enhance cognitive performance by targeting brain-type creatine (B1669601) kinase (CK-BB), thereby improving hippocampal synaptic plasticity. acs.org

Antidepressant-like Effects in Animal Models

Preclinical research has consistently demonstrated the antidepressant-like properties of (20S)-Protopanaxadiol across various animal models of depression. In a chronic social defeat stress (CSDS) mouse model, chronic treatment with PPD was found to significantly reverse depression-like behaviors. nih.gov This was evidenced by improvements in the social interaction test, sucrose preference test, forced swimming test (FST), and tail suspension test (TST). nih.gov Similarly, in a chronic unpredictable mild stress (CUMS) model in rats, a 14-day treatment with PPD ameliorated depressive-like behaviors, notably increasing sucrose preference and reducing immobility time in the FST and TST. nih.gov

Further studies using a rat olfactory bulbectomy depression model also showed that PPD exhibited antidepressant-like activity comparable to the conventional antidepressant drug, fluoxetine. nih.govresearchgate.net The compound's efficacy was also confirmed in a corticosterone (CORT)-induced mouse depression model, where it successfully reversed behavioral deficits observed in the TST and FST. koreascience.kr These findings from multiple, distinct animal models provide a robust preclinical basis for the antidepressant potential of (20S)-Protopanaxadiol.

Table 1: Effects of (20S)-Protopanaxadiol on Behavioral Tests in Animal Models of Depression

| Animal Model | Behavioral Test | Observed Effect of (20S)-Protopanaxadiol |

|---|---|---|

| Chronic Social Defeat Stress (CSDS) in mice | Social Interaction Test | Increased social interaction |

| Chronic Social Defeat Stress (CSDS) in mice | Sucrose Preference Test | Increased sucrose preference |

| Chronic Social Defeat Stress (CSDS) in mice | Forced Swimming Test (FST) | Decreased immobility time |

| Chronic Social Defeat Stress (CSDS) in mice | Tail Suspension Test (TST) | Decreased immobility time |

| Chronic Unpredictable Mild Stress (CUMS) in rats | Sucrose Preference Test | Increased sucrose preference |

| Chronic Unpredictable Mild Stress (CUMS) in rats | Forced Swimming Test (FST) | Decreased immobility time |

| Chronic Unpredictable Mild Stress (CUMS) in rats | Tail Suspension Test (TST) | Decreased immobility time |

| Rat Olfactory Bulbectomy | Not specified | Antidepressant-like activity as potent as fluoxetine |

| Corticosterone (CORT)-induced depression in mice | Forced Swimming Test (FST) | Reversed behavioral deficits |

| Corticosterone (CORT)-induced depression in mice | Tail Suspension Test (TST) | Reversed behavioral deficits |

Neuroprotective Activities

(20S)-Protopanaxadiol has demonstrated significant neuroprotective capabilities in several preclinical paradigms, including the amelioration of neuronal damage and the modulation of neurotransmitter systems. In CUMS-induced mice, PPD was shown to alleviate hippocampal neuronal damage. researchgate.net It also exerts protective effects against glutamate-induced excitotoxicity in PC12 cells, a common model for neuronal cell death. researchgate.netnih.gov

The neuroprotective mechanisms of PPD are multifaceted. It has been found to normalize the levels of monoamine neurotransmitters, such as serotonin (5-HT) and norepinephrine (NE), in the hippocampus and prefrontal cortex of animals subjected to stress. nih.govnih.gov Furthermore, PPD treatment in CSDS mice was associated with the enhancement of the PI3K/Akt/mTOR-mediated BDNF/TrkB pathway, which is crucial for neuronal survival and plasticity. nih.govresearchgate.net In corticosterone-induced depression models, PPD ameliorated alterations in the expression of hippocampal brain-derived neurotrophic factor (BDNF) and other proteins related to neuroplasticity. koreascience.kr Studies also indicate that PPD's neuroprotective effects may be mediated through the inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β) activity and the modulation of the SIRT1/PGC-1α signaling pathway, which helps to attenuate mitochondrial dysfunction and apoptosis. koreascience.krresearchgate.net

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory effects of (20S)-Protopanaxadiol have been documented in preclinical models of stress and inflammation. In mice subjected to immobilization stress, PPD treatment potently suppressed the stress-induced increase in serum levels of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.govjst.go.jpsemanticscholar.org This effect was comparable to that of dexamethasone, a potent anti-inflammatory steroid. jst.go.jp Similarly, in the CUMS rat model of depression, PPD administration decreased the elevated serum levels of IL-6, as well as other pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov These findings highlight the compound's ability to modulate the immune response under stressful conditions.

Table 2: Effect of (20S)-Protopanaxadiol on Inflammatory Mediators

| Model | Inflammatory Mediator | Tissue/Fluid | Observed Effect |

|---|---|---|---|

| Immobilization Stress (Mice) | Interleukin-6 (IL-6) | Serum | Potent suppression |

| Chronic Unpredictable Mild Stress (CUMS) (Rats) | Interleukin-6 (IL-6) | Serum | Decreased levels |

| Chronic Unpredictable Mild Stress (CUMS) (Rats) | Interleukin-1β (IL-1β) | Serum | Decreased levels |

| Chronic Unpredictable Mild Stress (CUMS) (Rats) | Tumor Necrosis Factor-α (TNF-α) | Serum | Decreased levels |

(20S)-Protopanaxadiol exhibits robust antioxidant properties by mitigating oxidative stress markers. In corticosterone-induced HT22 cells, PPD ameliorated the increase in nitric oxide (NO) and malondialdehyde (MDA) levels. researchgate.netresearchgate.net It also reduced both cytosolic and mitochondrial reactive oxygen species (ROS) production. nih.govresearchgate.net These antioxidant effects contribute to its neuroprotective actions by preserving mitochondrial function, as evidenced by its ability to prevent the loss of mitochondrial membrane potential. nih.govresearchgate.net In animal models, such as the olfactory bulbectomy model of depression, PPD significantly reduced brain oxidative stress. nih.gov Furthermore, in mice with CSDS-induced depression, PPD treatment helped to alleviate oxidative stress, as indicated by the normalization of oxidative markers like superoxide dismutase and catalase. nih.gov

Dermatological Applications in Preclinical Models

In the context of dermatology, (20S)-Protopanaxadiol has shown promise in protecting the skin against damage induced by solar ultraviolet (UV) radiation. A key mechanism of photoaging is the upregulation of matrix metalloproteinases (MMPs), which degrade collagen and other extracellular matrix components. mdpi.com In a human skin equivalent model, (20S)-PPD was found to attenuate solar UV-induced expression of MMP-1. nih.gov

The mechanism underlying this effect involves the modulation of key signaling pathways. PPD treatment was shown to suppress the MEK1/2-ERK1/2-p90RSK and MEK3/6-p38 signaling pathways. nih.gov These pathways lead to the activation of the transcription factor activator protein-1 (AP-1), a major regulator of MMP-1 expression. nih.gov By inhibiting these upstream signals, PPD effectively reduces MMP-1 mRNA expression and the transcriptional activity of AP-1, thereby preventing the degradation of the dermal matrix. nih.gov

Potential for Anti-wrinkle Development

(20S)-Protopanaxadiol (PPD), a key metabolite of ginsenosides (B1230088) found in Panax ginseng, has demonstrated significant potential in the development of anti-wrinkle treatments. Its efficacy primarily lies in its ability to counteract the detrimental effects of solar ultraviolet (UV) radiation, a major contributor to skin aging and wrinkle formation.

Research has shown that (20S)-PPD can effectively attenuate the expression of matrix metalloproteinase-1 (MMP-1) induced by solar UV light in human skin equivalent models and human keratinocytes. jst.go.jp MMP-1 is an enzyme that plays a crucial role in the degradation of collagen, the primary structural protein in the skin responsible for its firmness and elasticity. By inhibiting MMP-1, (20S)-PPD helps to preserve the integrity of the dermal matrix and prevent the formation of wrinkles.

The anti-wrinkle effect of (20S)-PPD is attributed to its modulation of key signaling pathways involved in MMP-1 expression. It has been found to suppress the MEK1/2-ERK1/2-p90RSK and MEK3/6-p38 pathways, which are upstream signaling cascades that lead to the activation of activator protein-1 (AP-1), a major transcription factor for MMP-1. jst.go.jp By inhibiting these pathways, (20S)-PPD effectively reduces the transcriptional activity of AP-1, thereby downregulating MMP-1 production. jst.go.jp

Furthermore, a derivative of (20S)-PPD, 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (GPD), has also been investigated for its anti-aging properties. GPD has been shown to suppress UV-induced MMP-1 expression in human dermal fibroblasts. semanticscholar.org Its mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR), a downstream effector that promotes MMP-1 expression. semanticscholar.org

The following table summarizes the key molecular targets of (20S)-Protopanaxadiol and its derivative in preventing wrinkle formation.

| Compound | Key Molecular Targets | Effect on Wrinkle Formation |

| (20S)-Protopanaxadiol | MEK1/2, ERK1/2, p90RSK, MEK3/6, p38, AP-1, MMP-1 | Inhibition of collagen degradation |

| 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol | AMPK, mTOR, MMP-1 | Inhibition of collagen degradation |

Metabolic Regulation and Other Biological Activities in Animal Models

Modulation of Gut Microbiota and Bile Acid Metabolism in Hyperlipidemia

In a study investigating the effects of (20S)-Protopanaxadiol on hyperlipidemia in rats fed a high-fat diet, PPD demonstrated a significant impact on gut microbiota composition and bile acid metabolism. nih.gov While ginsenoside Rb1, a precursor to PPD, was found to be more effective in reducing body weight and improving dyslipidemia, PPD exhibited distinct effects on the gut microbiome. nih.gov

Specifically, supplementation with (20S)-PPD led to an increase in the relative abundance of Akkermansia, a genus of bacteria known for its beneficial effects on metabolic health. nih.gov It also increased the levels of Prevotella and Bacteroides while reducing the abundance of Clostridium-sensu-stricto and Lactobacillus. nih.gov These changes in the gut microbial community are associated with improved metabolic parameters.

The study also revealed that (20S)-PPD influences bile acid metabolism, a critical pathway in lipid homeostasis. The alterations in gut microbiota induced by PPD can affect the synthesis and transformation of bile acids, which in turn can impact lipid absorption and metabolism.

The table below outlines the observed changes in gut microbiota in hyperlipidemic rats following treatment with (20S)-Protopanaxadiol.

| Bacterial Genus | Effect of (20S)-Protopanaxadiol |

| Akkermansia | Increased |

| Prevotella | Increased |

| Bacteroides | Increased |

| Clostridium-sensu-stricto | Decreased |

| Lactobacillus | Decreased |

Anti-stress and Anti-fatigue Effects

Preclinical studies in animal models have highlighted the potential of (20S)-Protopanaxadiol in mitigating stress and fatigue.

In a study on immobilized mice, treatment with (20S)-PPD demonstrated significant anti-stress effects. jst.go.jpnih.gov PPD increased the time spent in the open arms of the elevated plus-maze, an indicator of reduced anxiety. jst.go.jpnih.gov This anxiolytic effect was found to be mediated through the γ-aminobutyrateA (GABAA) receptor system. nih.gov Furthermore, (20S)-PPD potently suppressed the stress-induced increase in serum levels of corticosterone and the pro-inflammatory cytokine interleukin-6 (IL-6), suggesting an anti-inflammatory component to its anti-stress activity. nih.gov

Regarding its anti-fatigue properties, a study in mice using the weight-loaded swimming test found that while (20S)-PPD did not significantly increase the swimming time on its own, it did inhibit the exercise-induced increase in serum levels of corticosterone, lactate, lactate dehydrogenase (LDH), and creatinine. nih.govjst.go.jp It also prevented the reduction in glucose levels associated with fatigue. nih.govjst.go.jp These findings suggest that (20S)-PPD may alleviate fatigue by modulating energy metabolism and reducing the accumulation of fatigue-related biomarkers.

The following table summarizes the key findings related to the anti-stress and anti-fatigue effects of (20S)-Protopanaxadiol in animal models.

| Activity | Animal Model | Key Findings |

| Anti-stress | Immobilized mice | Increased time in open arms of elevated plus-maze, suppressed stress-induced corticosterone and IL-6 levels. jst.go.jpnih.gov |

| Anti-fatigue | Mice (weight-loaded swimming test) | Inhibited exercise-induced increases in corticosterone, lactate, LDH, and creatinine; prevented a decrease in glucose. nih.govjst.go.jp |

Structure Activity Relationships Sar of 20s Protopanaxadiol and Its Derivatives

Influence of Stereochemistry (e.g., C-20 Hydroxyl Group, (20S) vs. (20R) Epimers) on Biological Activities and Receptor Binding

The orientation of the hydroxyl group at the C-20 position, which distinguishes between the (20S) and (20R) epimers of protopanaxadiol (B1677965) and its glycosides, is a critical determinant of their biological activity and receptor interactions. nih.govresearchgate.net

Studies have revealed that the stereochemistry at C-20 significantly impacts the pharmacological effects of ginsenosides (B1230088). researchgate.netresearchgate.net For instance, 20(S)-ginsenosides have been shown to exhibit stronger cytotoxic effects against cancer cells compared to their 20(R)-stereoisomers. researchgate.net In contrast, some research suggests that 20(R)-ginsenosides may possess more potent bioactivities in other areas, such as antifatigue and antioxidative properties. researchgate.net

The differential activities of these epimers can be attributed to their distinct interactions with biological targets. Molecular docking studies have shown that the stereostructure of the C-20 hydroxyl group influences hydrogen bonding and hydrophobic interactions with receptors. nih.gov For example, in the context of the human estrogen receptor α (hERα), 20(R)-ginsenosides can form a hydrogen bond with the amino acid His524, an interaction not observed with 20(S)-ginsenosides. nih.gov However, the higher affinity of 20(S)-ginsenosides for hERα may be due to a greater number of hydrophobic contacts. nih.gov

Furthermore, the stereochemistry at other positions, such as the C-24 epimers of ocotillol-type derivatives of PPD, also plays a significant role in their pharmacokinetic properties. The (20S,24R)-epoxy-dammarane-3,12,25-triol (24R-epimer) has demonstrated significantly higher absolute bioavailability compared to its (20S,24S) counterpart (24S-epimer). nih.govsemanticscholar.org This difference is attributed to the C-24 S-configuration having poorer transmembrane permeability. nih.gov Both epimers, however, have been identified as potent inhibitors of P-glycoprotein (P-gp), with the 24R-epimer showing stronger inhibition in situ. nih.gov

The closer proximity of the C-20 hydroxyl group to the C-12 hydroxyl group in the 20(S)-ginsenoside structure, compared to the 20(R)-form, may lead to different stereoselective interactions with lipid membranes, thereby affecting their biological activity. jst.go.jp

Table 1: Comparison of Biological Activities of (20S) and (20R) Epimers

| Epimer | Biological Activity | Receptor/Target Interaction | Reference |

|---|---|---|---|

| 20(S)-Ginsenosides | Stronger cytotoxic effects | Higher affinity for hERα potentially due to more hydrophobic contacts. nih.gov | researchgate.net |

| 20(R)-Ginsenosides | More potent antifatigue and antioxidative properties | Forms a hydrogen bond with His524 in hERα. nih.gov Partial protection against Herpes Simplex Virus. researchgate.net | researchgate.net |

| (20S,24R)-epimer (Ocotillol type) | Higher absolute bioavailability, stronger P-gp inhibition in situ. nih.gov | Stronger affinity to CYP3A4. mdpi.com | nih.govmdpi.com |

| (20S,24S)-epimer (Ocotillol type) | Poor transmembrane permeability. nih.gov | More stable interaction with UGT1A8. mdpi.com | nih.govmdpi.com |

Impact of Glycosylation Patterns and Sugar Moieties on Potency

The number, type, and position of sugar moieties attached to the (20S)-Protopanaxadiol backbone profoundly influence its biological potency and pharmacokinetic properties. researchgate.netresearchgate.net Glycosylation, catalyzed by UDP-glycosyltransferases (UGTs), affects the solubility, stability, and bioactivity of ginsenosides. frontiersin.orgmdpi.com

Generally, a decrease in the number of sugar moieties is associated with an increase in cytotoxic activity. researchgate.netiiarjournals.org The aglycone form, PPD, often exhibits greater antiproliferative effects than its glycosylated counterparts. nih.govznaturforsch.com This is partly because the presence of sugar moieties reduces the hydrophobicity of the molecule, leading to decreased interaction with cell membranes and reduced cellular uptake. iiarjournals.orgfrontiersin.org For example, the binding of PPD-type ginsenosides to liposomes is inversely related to the number of sugar residues. frontiersin.org

The position of glycosylation is also crucial. For PPD-type ginsenosides, the main sites of glycosylation are the C-3 and C-20 positions. researchgate.netresearchgate.net Studies have shown that sugar linkages at the C-3 position are more favorable for cytotoxic activity compared to those at C-20. researchgate.net The type of sugar can also modulate activity. For instance, in protopanaxadiol glycosides, the presence of a β-D-glucopyranosyl moiety at the C-20 position appears to be important for adjuvant activities. sci-hub.ru

However, for certain activities, the presence of sugar moieties is beneficial. For example, in regulating lipid metabolism via the glucocorticoid receptor (GR), a decrease in the number of sugar molecules on PPD-type ginsenosides increases hypolipidemic potency up to a point, while the complete absence of sugars (the aglycone PPD) results in negligible activity. nih.gov A reduction in sugar moieties strengthens the binding affinity of ginsenosides to GR. nih.gov

The process of deglycosylation, which can occur through enzymatic methods or via metabolism by intestinal bacteria, often enhances the therapeutic potential of ginsenosides by converting them into more bioactive forms like Compound K (CK), Rh2, and ultimately PPD. researchgate.netnih.govresearchgate.net

Table 2: Effect of Glycosylation on Biological Activity

| Glycosylation Pattern | Effect on Potency/Activity | Mechanism | Reference |

|---|---|---|---|

| Decreased number of sugar moieties | Increased cytotoxicity and anticancer activity. researchgate.netiiarjournals.org | Increased hydrophobicity, enhanced cell membrane interaction and uptake. iiarjournals.orgfrontiersin.org | researchgate.netiiarjournals.orgfrontiersin.org |

| Aglycone (PPD) | Often the most potent antiproliferative form. nih.govznaturforsch.com | Lacks polar sugar groups, facilitating easier passage through cell membranes. iiarjournals.org | iiarjournals.orgnih.govznaturforsch.com |

| Glycosylation at C-3 vs. C-20 | C-3 sugar linkages generally lead to higher cytotoxic activity than C-20. researchgate.net | The specific position of the sugar affects interaction with target molecules. | researchgate.net |

| Presence of specific sugars (e.g., β-D-glucopyranosyl at C-20) | Important for adjuvant activities in protopanaxadiol glycosides. sci-hub.ru | The specific sugar structure contributes to the molecule's ability to modulate immune responses. | sci-hub.ru |

| Partial glycosylation (vs. aglycone) | Essential for hypolipidemic activity via the glucocorticoid receptor. nih.gov | The sugar moiety is critical for the unique mode of action in regulating lipid metabolism-related genes. nih.gov | nih.gov |

Structure-Activity Relationships of Chemically Synthesized and Microbially Transformed Derivatives

The structural modification of (20S)-Protopanaxadiol through chemical synthesis or microbial transformation offers a promising avenue for enhancing its bioactivities and developing novel therapeutic agents.

Targeted modifications at specific positions of the PPD scaffold can lead to derivatives with enhanced and specific biological activities. For example, PPD itself has been shown to induce the expression of Sestrin2 and activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. core.ac.uk This activation is mediated through the GCN2 and PERK stress-sensing pathways. core.ac.uk Building on this, researchers have synthesized derivatives to optimize this effect. While specific data on 24-position amine derivatives for AMPK activation from the provided search results is limited, the principle of targeted modification is well-established. For instance, studies on other PPD derivatives have shown that the configuration at C-24 is crucial for anti-proliferative effects. sci-hub.se The activation of AMPK by PPD and its metabolites like 20S-PPD has been linked to the induction of apoptosis in hepatic stellate cells, suggesting a therapeutic potential for liver fibrosis. nih.gov This activation is dependent on the upstream kinase LKB1. nih.gov

Chemical modifications of (20S)-Protopanaxadiol have been extensively explored to improve its cytotoxic activity against various cancer cell lines. The general finding is that the aglycone PPD is often more potent than its glycoside precursors. znaturforsch.commdpi.com

Several strategies have been employed to synthesize more potent derivatives:

Esterification: The synthesis of fatty acid esters of PPD has been investigated with the hypothesis that these derivatives could have enhanced antitumor activity, potentially through better accumulation in the body. znaturforsch.com

Acetylation: Semi-synthesis of PPD derivatives with acetyl substitutions has yielded compounds with more significant and potent antiproliferative activity compared to the parent PPD molecule. nih.gov These derivatives were found to arrest the cell cycle in the G1 phase and induce apoptosis in cancer cells. nih.gov

Side Chain Modification: Modifications to the side chain, such as reducing the double bond to create 20(S)-dihydroprotopanaxadiol or hydrogenation after dehydration at the C-20 position, have resulted in derivatives with varying potencies against cancer cell lines. mdpi.com

Heterocyclic Ring Fusion: The synthesis of heterocyclic ring-fused PPD derivatives has been explored to generate novel compounds with potential antibacterial and cytotoxic activities. researchgate.net

These studies consistently demonstrate that even minor structural alterations can significantly impact the cytotoxic profile of PPD derivatives. nih.gov

The overarching goal of structural optimization is to enhance the desirable biological activities of (20S)-Protopanaxadiol while potentially reducing any unwanted effects. Key strategies include:

Simplification of the Glycosidic Chain: As a general rule, reducing the number of sugar moieties or removing them entirely often enhances bioactivity, particularly anticancer effects, by improving membrane permeability and cellular uptake. iiarjournals.orgfrontiersin.org This can be achieved through controlled hydrolysis or enzymatic transformation. researchgate.net

Modification of Functional Groups: Introducing, removing, or modifying functional groups like hydroxyls and acetyls at various positions on the dammarane (B1241002) skeleton is a common strategy. nih.gov For example, acylation with amino acids has been shown to produce derivatives with more potent antiproliferative effects than those acylated with unsaturated fatty acids. sci-hub.se

Targeted Synthesis: Designing and synthesizing derivatives with specific structural features intended to interact with a particular biological target is a rational approach. This requires an understanding of the target's binding pocket and the SAR of the PPD scaffold.

Biocatalysis and Microbial Transformation: Utilizing enzymes and microorganisms to perform specific and regioselective modifications on the PPD structure is an efficient and environmentally friendly approach. nih.gov This can produce novel derivatives that are difficult to obtain through conventional chemical synthesis. For example, microbial UDP-glycosyltransferases can be used to attach sugar moieties at specific hydroxyl groups, creating novel ginsenosides with potentially unique biological properties. nih.gov

These optimization strategies are crucial for unlocking the full therapeutic potential of the (20S)-Protopanaxadiol scaffold. nih.gov

Synthesis and Derivatization Strategies for 20s Protopanaxadiol

Chemical and Semi-Synthetic Approaches for (20S)-Protopanaxadiol and its Analogs

The generation of (20S)-Protopanaxadiol and its analogs can be achieved through both total synthesis and semi-synthetic modifications of naturally occurring precursors. One common laboratory-scale method for preparing PPD involves the hydrolysis of total ginsenosides (B1230088). nih.gov This process typically utilizes a strong base, such as sodium hydroxide, in a solvent like n-butanol, heated under reflux. The resulting mixture is then purified to yield PPD and another aglycone, protopanaxatriol (B1242838) (PPT). nih.gov

Semi-synthetic approaches leverage the reactive sites on the PPD scaffold to create a diverse array of derivatives. nih.gov These modifications often target the hydroxyl groups at various positions on the dammarane (B1241002) skeleton. For instance, a series of PPD derivatives with acetyl substitutions has been synthesized. nih.gov These syntheses involve reactions such as acetylation using acetic anhydride (B1165640) and pyridine, and dihydroxylation. nih.gov